4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane
Description
4-(2-Chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered thiazepane ring substituted with a 2-chloro-6-fluorobenzoyl group at position 4 and a thiophen-2-yl moiety at position 5. The thiazepane core provides conformational flexibility, while the electron-withdrawing chloro and fluoro substituents on the benzoyl group enhance electrophilic character.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS2/c17-11-3-1-4-12(18)15(11)16(20)19-7-6-14(22-10-8-19)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXZQQMINPXARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The process may start with the preparation of the 2-chloro-6-fluorophenyl and 7-(thiophen-2-yl)-1,4-thiazepan-4-yl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenating agents, thionyl chloride, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be investigated for its potential biological activity. The presence of the thiazepane ring suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique combination of aromatic and heterocyclic structures makes it a versatile candidate for material science research.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazepane ring suggests that it could form stable complexes with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Biological Activity
The compound 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic organic molecule notable for its diverse chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazepane ring, a thiophene moiety, and a chlorinated and fluorinated benzoyl group. This unique combination suggests varied interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | (2-chloro-6-fluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
| Molecular Formula | C16H15ClFNOS |
| Molecular Weight | 305.81 g/mol |
| CAS Number | 1705511-78-9 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets including enzymes and receptors. The thiazepane ring may facilitate the formation of stable complexes with these targets, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to inflammation or cancer.
- DNA Interaction : The structure may allow for binding to DNA or RNA, affecting gene expression.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anti-inflammatory Properties : Analogous compounds have shown efficacy in reducing inflammation by modulating cytokine production.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Anticancer Effects : Preliminary studies suggest potential in inhibiting tumor growth through apoptosis induction in cancer cells.
Case Studies
Several studies have explored the biological effects of similar compounds:
-
Study on Anti-inflammatory Activity :
- A derivative of the thiazepane class was tested for its ability to inhibit the production of pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha levels.
-
Antimicrobial Testing :
- Compounds structurally related to this compound were evaluated against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli.
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Anticancer Research :
- In a study involving human cancer cell lines, the compound exhibited cytotoxic effects leading to increased apoptosis rates compared to control groups.
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing 4-(2-chloro-6-fluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane?
The synthesis typically involves multi-step reactions, including:
- Thiazepane ring formation : Cyclization of precursors containing sulfur and nitrogen, often catalyzed by bases or transition metals to enhance ring closure efficiency.
- Functionalization : Introduction of the 2-chloro-6-fluorobenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .
- Thiophene incorporation : Cross-coupling reactions (e.g., Suzuki-Miyaura) may be used, with palladium catalysts and controlled temperatures (60–100°C) to ensure regioselectivity .
Key conditions include inert atmospheres (N₂/Ar), solvent selection (e.g., THF, DCM), and purification via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic shifts for the thiazepane ring (δ 3.5–4.5 ppm for S/N-containing protons) and aromatic substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers in the thiazepane ring .
- HPLC : Assesses purity (>95% is typical for research-grade compounds), with UV detection optimized for aromatic and heterocyclic moieties .
Advanced: How can statistical experimental design (DoE) optimize synthesis yield and selectivity?
- Factorial Design : Screens variables (e.g., temperature, catalyst loading, solvent polarity) to identify significant factors affecting yield. For example, a 2³ factorial design might reveal that temperature and solvent polarity interact nonlinearly to influence acylation efficiency .
- Response Surface Methodology (RSM) : Models optimal conditions (e.g., 72°C, 0.5 mol% Pd catalyst) to maximize yield while minimizing by-products like dehalogenated derivatives .
- Case Study : A study on analogous thiazepanes achieved a 22% yield increase by applying DoE to refine reaction time and stoichiometry .
Advanced: How do electronic and steric effects of substituents modulate biological activity?
- Fluorine/Chlorine Effects : The 2-chloro-6-fluorobenzoyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs. Fluorine’s electronegativity may also polarize the carbonyl group, affecting receptor binding .
- Thiophene vs. Phenyl : Thiophene’s sulfur atom increases π-stacking potential in hydrophobic protein pockets, as observed in kinase inhibition assays for related compounds .
- Comparative Data : A fluorophenyl-substituted analog showed 3-fold higher IC₅₀ in enzyme assays than its chlorophenyl counterpart, suggesting halogen size impacts steric hindrance .
Advanced: What computational strategies aid in predicting reactivity and designing derivatives?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states for acylation steps, guiding solvent and catalyst selection. For example, calculations may show lower activation energy for benzoylation in polar aprotic solvents .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions to prioritize derivatives with improved binding affinity. A thiazepane derivative’s sulfonyl group was computationally optimized for hydrogen bonding with a target protease .
- Machine Learning : Trains models on reaction databases to predict feasible synthetic routes, reducing trial-and-error experimentation .
Advanced: How should researchers resolve contradictions in reported biological data for thiazepane derivatives?
- Reproducibility Checks : Validate assay conditions (e.g., pH, incubation time) that may affect results. For instance, oxidative degradation under non-inert conditions can artificially reduce activity .
- Structural Reanalysis : Use X-ray crystallography to confirm stereochemistry, as enantiomeric impurities in racemic mixtures can lead to conflicting potency data .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀), adjusting for variables like cell line specificity or assay methodology .
Basic: What are the stability considerations for handling and storing this compound?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the benzoyl group or oxidation of the thiophene ring .
- Light Sensitivity : Protect from UV exposure, as the thiazepane ring may undergo photodegradation, evidenced by HPLC purity drops >10% after 48 hours under light .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which can cleave the sulfur-nitrogen bond, forming sulfoxides or sulfones .
Advanced: What methodologies enable comparative analysis with structural analogs?
- SAR Studies : Systematically modify substituents (e.g., replacing fluorine with methoxy) and measure changes in binding affinity or solubility. For example, a 2-methoxy analog showed reduced cytotoxicity in hepatocyte models .
- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs to identify essential motifs (e.g., the thiazepane ring’s conformation is critical for GPCR modulation) .
- Table of Key Analogs :
| Analog Substituents | Key Property Differences | Reference |
|---|---|---|
| 7-(2-Chlorophenyl) | Higher metabolic stability, lower IC₅₀ | |
| 7-(2,5-Difluorophenyl) | Enhanced solubility, reduced logP | |
| 4-Cyclopropanesulfonyl | Increased kinase selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
